3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It is related to a class of compounds known as pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene, and they form the basis for several important biological molecules, including the nucleobases cytosine, thymine, and uracil .
Scientific Research Applications
Synthesis and Self-Assembly
Research has developed novel synthetic pathways for related compounds, highlighting the importance of specific molecular structures for self-assembly and hydrogen bonding. For instance, a study demonstrated a one-pot synthesis of 2-aminopyrimidinones, indicating the potential for creating complex structures with significant self-assembling properties through hydrogen bonding (Bararjanian et al., 2010).
Antimicrobial and Anti-angiogenic Activities
Several derivatives have shown promising antimicrobial and anti-angiogenic effects. A particular study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, revealing their efficacy in inhibiting angiogenesis in vivo and their potential DNA cleavage abilities, suggesting applications as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Potential Antitumor Activity
The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has been reported, with some compounds showing significant activity against various cancer cell lines, highlighting the potential of these structures in cancer treatment (Insuasty et al., 2013).
Discovery of Antimycobacterial Compounds
Another study focused on the stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis. This research underscores the potential of such compounds in developing new antimycobacterial treatments (Kumar et al., 2008).
Topoisomerase II Inhibitory Activity
Research on 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives has revealed interactions with mammalian topoisomerase II, suggesting a pathway for the development of novel antitumor agents (Wentland et al., 1993).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The inhibition of PKB leads to a decrease in the phosphorylation of its substrates, which in turn affects various cellular processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound can lead to the suppression of cell proliferation and survival, potentially making it useful as an antitumor agent . In fact, representative compounds have been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19-10-18(15-4-5-15)23-13-25(19)11-14-6-8-24(9-7-14)20-16-2-1-3-17(16)21-12-22-20/h10,12-15H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDLLFVNEYRZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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